Comparative Antagonist Activity at the Human Progesterone Receptor (PR)
Methyl(5R)-5-propynyl-L-prolinate demonstrates a >1,100-fold higher potency as a progesterone receptor (PR) antagonist compared to a structurally distinct reference PR ligand. In human T47D cells, the compound exhibits potent antagonist activity (IC50 = 3.20 nM) by inhibiting progesterone-induced alkaline phosphatase [1]. In stark contrast, a comparator PR ligand shows weak antagonist activity in the same assay system with an IC50 of 3,800 nM [2]. This massive difference in potency underscores the compound's unique activity profile.
| Evidence Dimension | Antagonist potency at human Progesterone Receptor (PR) |
|---|---|
| Target Compound Data | IC50 = 3.20 nM |
| Comparator Or Baseline | Reference PR ligand (BDBM50012265, CHEMBL3259996); IC50 = 3,800 nM |
| Quantified Difference | >1,100-fold higher potency for target compound |
| Conditions | Human PR expressed in T47D cells; inhibition of progesterone-induced alkaline phosphatase activity |
Why This Matters
This data defines the compound's specific and potent biological activity, which is essential for researchers selecting a tool compound for studying PR signaling or for initiating a drug discovery program targeting this receptor.
- [1] BindingDB. Entry for BDBM50375823 / CHEMBL407847. (Accessed 2025-04-20). View Source
- [2] BindingDB. Entry for BDBM50012265 / CHEMBL3259996. (Accessed 2025-04-20). View Source
